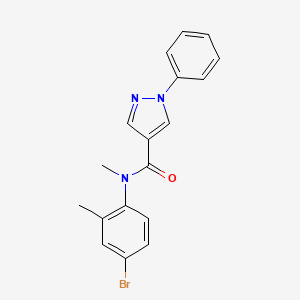![molecular formula C13H9F2N3O B7683213 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683213.png)
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves the inhibition of CDKs, GSK3, and HDACs. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one are dependent on the specific enzyme that it inhibits. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of HDACs can lead to changes in gene expression and epigenetic modifications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its potency as an enzyme inhibitor. This allows for the study of specific cellular processes that are dependent on the enzymes that it inhibits. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One potential direction is the development of more potent and selective inhibitors of CDKs, GSK3, and HDACs. Another direction is the investigation of the compound's potential therapeutic applications, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation.
Métodos De Síntesis
The synthesis of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves several steps. The starting material for the synthesis is 3,5-difluorobenzyl alcohol, which is reacted with triphosgene to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-1,2,4-triazole in the presence of a base to form the desired compound.
Aplicaciones Científicas De Investigación
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and histone deacetylases (HDACs). These enzymes are involved in various cellular processes, including cell cycle regulation, apoptosis, and gene expression.
Propiedades
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-10-5-9(6-11(15)7-10)8-18-13(19)17-4-2-1-3-12(17)16-18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQPTJOLIMTEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyclopropyl-[(2S)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683153.png)

![5-ethyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1-(4-fluorophenyl)pyrazole-4-carboxamide](/img/structure/B7683167.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)

![[2-[(2-Methylquinolin-6-yl)methylamino]phenyl]methanol](/img/structure/B7683198.png)
![1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole](/img/structure/B7683203.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B7683218.png)
![(4Z)-2-ethyl-4-[(4-methoxyphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683224.png)
![(4Z)-2-ethyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683231.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)
![N-[[4-[[(2R)-2-hydroxypropyl]carbamoyl]phenyl]methyl]adamantane-1-carboxamide](/img/structure/B7683239.png)